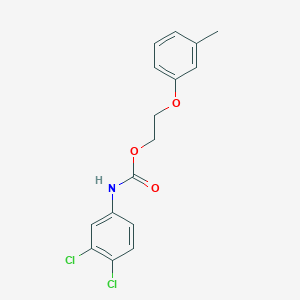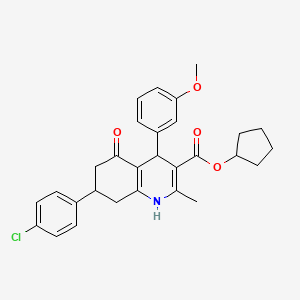
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BDMC belongs to the class of compounds known as benzamides, which are characterized by the presence of a benzene ring attached to an amide group.
Mécanisme D'action
The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell signaling pathways. 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell signaling pathways. 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide. One area of interest is the development of new formulations of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide that can improve its solubility and bioavailability. Another area of interest is the identification of the specific enzymes and signaling pathways that are targeted by 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide, which could lead to the development of more targeted anti-cancer therapies. Finally, there is potential for the use of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide in combination with other anti-cancer drugs to improve their efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide.
Applications De Recherche Scientifique
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide exhibits anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O6/c1-9-7-10(20(22)23)5-6-12(9)19-17(21)11-8-13(24-2)15(25-3)16(26-4)14(11)18/h5-8H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYKLKPFFRZTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7175060 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)



![N-(2-isopropoxyethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5153328.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,1-dioxidotetrahydro-3-thienyl)piperazine](/img/structure/B5153342.png)
![2-[3-(4-fluorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5153350.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5153351.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5153361.png)
